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molecular formula C12H12Cl2O2 B8446507 2-Ethyl-5-methoxy-6,7-dichloro-1-indanone

2-Ethyl-5-methoxy-6,7-dichloro-1-indanone

Cat. No. B8446507
M. Wt: 259.12 g/mol
InChI Key: LPSMTWMUVWKYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04003927

Procedure details

2-Ethyl-5-methoxy-6,7-dichloro-1-indanone (4 g.) is suspended in 200 ml. of water containing 1 ml. of 20% sodium hydroxide. The mixture is heated to boiling and potassium permanganate (18 g.) is added portion-wise over a four-hour period in such a manner that each time the purple color disappears an additional portion is added. A few drops of methanol are added to destroy the excess permanganate and the manganese oxide is removed by filtration. The colorless filtrate is acidified with 6 N HCl and evaporated to dryness under reduced pressure. The solid residue is extracted with boiling acetone and the extract is evaporated to dryness. The residue (2.57 g.) is suspended in 6 N HCl (125 ml.) and the mixture is boiled for 10 minutes, cooled and the 3,4-dichloro-5-methoxyphthalic acid is collected. On heating the product in a capillary melting point tube, it evolves a gas at 210° C. (formation of the anhdride), resolidifies and melts at 218°-220° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(C1[CH2:11][C:10]2[C:5](=[C:6]([Cl:15])[C:7]([Cl:14])=[C:8]([O:12][CH3:13])[CH:9]=2)[C:4]1=[O:16])C.[OH-:17].[Na+].[Mn]([O-])(=O)(=O)=[O:20].[K+].[OH2:25]>CO>[Cl:15][C:6]1[C:7]([Cl:14])=[C:8]([O:12][CH3:13])[CH:9]=[C:10]([C:11]([OH:25])=[O:17])[C:5]=1[C:4]([OH:16])=[O:20] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)C1C(C2=C(C(=C(C=C2C1)OC)Cl)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added portion-wise over a four-hour period in such a manner that each time the purple color
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
to destroy the excess permanganate
CUSTOM
Type
CUSTOM
Details
the manganese oxide is removed by filtration
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The solid residue is extracted with boiling acetone
CUSTOM
Type
CUSTOM
Details
the extract is evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the 3,4-dichloro-5-methoxyphthalic acid is collected
TEMPERATURE
Type
TEMPERATURE
Details
On heating the product in a capillary
CUSTOM
Type
CUSTOM
Details
at 210° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC1=C(C(C(=O)O)=CC(=C1Cl)OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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